molecular formula C10H10N2S B11908040 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine

Cat. No.: B11908040
M. Wt: 190.27 g/mol
InChI Key: MPVRQOFISAAHEX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with thioamides in the presence of a base, leading to the formation of the indeno-thiazole ring system . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted indeno-thiazole compounds .

Scientific Research Applications

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine exerts its effects, particularly as a tyrosinase inhibitor, involves the inhibition of the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin. The compound binds to the active site of tyrosinase, preventing the oxidation of tyrosine to melanin precursors . This inhibition is facilitated by the interaction of the compound with specific amino acid residues in the enzyme’s active site, such as GLY281 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is unique due to its potent tyrosinase inhibitory activity, which is significantly higher than other known inhibitors such as kojic acid . This makes it a valuable compound in the development of treatments for hyperpigmentation and other related disorders.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazol-2-amine

InChI

InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12)

InChI Key

MPVRQOFISAAHEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)SC(=N3)N

Origin of Product

United States

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